2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
2-(4,6-Dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 99069-52-0, MFCD00458590) is a heterocyclic compound featuring a fused pyrazolone and pyrimidine ring system. Its molecular formula is C₁₅H₁₄N₄O, with a molecular weight of 266.30 g/mol.
This compound exhibits notable biological activities, including enzyme inhibition and interactions with DNA replication machinery, which underpin its research applications in antiviral and anticancer studies . Its structural complexity and dual functionality make it a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-8-11(2)17-15(16-10)19-14(20)9-13(18-19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVIGQFLZWZHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)CC(=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4,6-dimethyl-2-pyrimidinyl hydrazine with an appropriate β-diketone, such as acetylacetone, under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Reactivity
- The target compound undergoes oxidation at the pyrazolone ring and nucleophilic substitution at the pyrimidine ring, distinguishing it from simpler pyrazolone derivatives like 5-phenyl-2,4-dihydro-3H-pyrazol-3-one, which lack substitution sites .
- Compared to 4,6-dimethyl-2-pyrimidinamine, the fused pyrazolone ring in the target compound enhances its stability in aqueous environments, making it more suitable for biological assays .
Thermodynamic and Spectroscopic Properties
- Differential scanning calorimetry (DSC) reveals a melting point of 252–255°C, higher than 5-phenyl-2,4-dihydro-3H-pyrazol-3-one (mp ~200°C), due to increased molecular rigidity .
- UV-Vis spectroscopy shows a λₘₐₓ at 320 nm, attributed to the conjugated π-system of the pyrimidine ring, absent in analogs lacking this moiety .
Biological Activity
The compound 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it possesses a complex structure that contributes to its biological activity. The presence of the pyrimidine and pyrazolone moieties is particularly significant as they are known to interact with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that pyrazolone derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds containing the pyrazolone scaffold have demonstrated effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Antiviral Properties : Pyrazole derivatives have been explored for their antiviral capabilities. Some studies report significant inhibition of viral replication in cell lines infected with influenza A and B viruses .
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
The mechanism by which This compound exerts its effects is primarily through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or viral replication.
- Receptor Modulation : It can modulate receptor activity associated with inflammatory responses.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound:
| Study | Biological Activity | Cell Line | IC50 Value |
|---|---|---|---|
| Study 1 | Anticancer | MDA-MB-231 (Breast Cancer) | 15 µM |
| Study 2 | Antiviral | Influenza A Virus | 12 µM |
| Study 3 | Anti-inflammatory | RAW 264.7 Macrophages | 20 µM |
These studies highlight the potential therapeutic applications of this compound in oncology and virology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
